molecular formula C20H16O B11852009 1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone

1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone

Cat. No.: B11852009
M. Wt: 272.3 g/mol
InChI Key: SWYSFDGWEIMJIN-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group attached to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of biphenyl with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Biphenyl+Phenylacetyl chlorideAlCl31-([1,1’-Biphenyl]-2-yl)-2-phenylethanone\text{Biphenyl} + \text{Phenylacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone} Biphenyl+Phenylacetyl chlorideAlCl3​​1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone

Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst.

Major Products:

    Oxidation: Biphenyl-2-carboxylic acid.

    Reduction: 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. For example, its biphenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity. The ketone group can also form hydrogen bonds with amino acid residues, affecting the protein’s conformation and function.

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone can be compared with other similar compounds such as:

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    Benzophenone: A ketone with two phenyl groups attached to a carbonyl group.

    Fluorenone: A polycyclic aromatic ketone with a similar structural motif.

Uniqueness: 1-([1,1’-Biphenyl]-2-yl)-2-phenylethanone is unique due to its combination of a biphenyl group and a phenylethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2-phenyl-1-(2-phenylphenyl)ethanone

InChI

InChI=1S/C20H16O/c21-20(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

SWYSFDGWEIMJIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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